4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride
Description
Properties
Molecular Formula |
C10H20Cl2N4O2 |
|---|---|
Molecular Weight |
299.19 g/mol |
IUPAC Name |
4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H18N4O2.2ClH/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10;;/h8-9,11,15H,3-6H2,1-2H3;2*1H |
InChI Key |
YDLNBPJFOGIRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NN=C(O1)C)C2CNCC2O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its synthesis is well-documented, with key methods including:
- Cyclization of acyl hydrazides with orthoformates or orthoacetates under acidic catalysis
- Amidoxime and carboxylic acid derivative heterocyclization
- 1,3-dipolar cycloaddition of nitriles and nitrile oxides
Among these, the cyclization of hydrazides with orthoformates is particularly relevant for preparing 5-substituted 1,3,4-oxadiazoles, including methyl-substituted variants.
Typical Procedure
- Starting from an appropriate hydrazide (derived from carboxylic acid or ester precursors), reflux in ethanol with hydrazine hydrate forms the hydrazide intermediate.
- Subsequent condensation with trimethyl orthoformate or trimethyl orthoacetate in the presence of a catalytic acid (e.g., acetic acid) leads to ring closure forming the 1,3,4-oxadiazole core.
- Purification is typically achieved by recrystallization or chromatographic methods.
Preparation of the Pyrrolidin-3-ol Intermediate
The pyrrolidin-3-ol scaffold with an amino substituent is synthesized through multi-step organic transformations:
- Starting from commercially available or synthesized pyrrolidine derivatives, selective hydroxylation at the 3-position is performed.
- Protection and deprotection strategies (e.g., Boc protection of amino groups) facilitate selective functionalization.
- Introduction of the ethylamino substituent is achieved via nucleophilic substitution or reductive amination methods.
Coupling of the Oxadiazole and Pyrrolidin-3-ol Units
Aminomethylation Strategy
- The 5-methyl-1,3,4-oxadiazole is functionalized with a methylene linker bearing a reactive group (e.g., halide or aldehyde).
- The pyrrolidin-3-ol amino group undergoes nucleophilic substitution or reductive amination with this intermediate to form the ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino linkage.
Reaction Conditions
- Typical solvents include ethanol, methanol, or dichloromethane.
- Catalysts or bases such as triethylamine may be used to facilitate the coupling.
- Reaction temperatures range from ambient to reflux conditions depending on reagents.
Formation of the Dihydrochloride Salt
- The free base compound is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or ethyl acetate).
- Controlled addition of HCl leads to formation of the dihydrochloride salt, improving compound stability and water solubility.
- The salt is isolated by filtration or crystallization and dried under vacuum.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Carboxylic acid or ester precursor | Hydrazine hydrate, reflux in ethanol | Hydrazide intermediate | Formation of hydrazide |
| 2 | Hydrazide | Trimethyl orthoformate, acid catalyst | 5-methyl-1,3,4-oxadiazole | Cyclization to oxadiazole ring |
| 3 | Pyrrolidine derivative | Hydroxylation, protection/deprotection steps | Pyrrolidin-3-ol amino intermediate | Functionalization of pyrrolidine |
| 4 | Oxadiazole intermediate + Pyrrolidin-3-ol amino intermediate | Nucleophilic substitution or reductive amination | 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol | Coupling step |
| 5 | Free base compound | HCl in ethanol or ethyl acetate | Dihydrochloride salt | Salt formation for stability |
Analytical and Purity Considerations
- Characterization of intermediates and final product typically involves:
- Proton and carbon nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR)
- High-resolution mass spectrometry (HRMS)
- High-performance liquid chromatography (HPLC) for purity (>95% purity targeted)
- Yields vary depending on reaction conditions but generally range from moderate to high (50% to 90% per step) when optimized.
Research Findings and Optimization Notes
- The choice of protecting groups and coupling reagents critically affects yield and purity.
- Mild acidic conditions favor oxadiazole ring formation without decomposition.
- Reductive amination offers a clean route for linking the oxadiazole and pyrrolidin-3-ol moieties, minimizing side reactions.
- Salt formation with hydrochloric acid improves compound handling and formulation potential.
This detailed preparation outline of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is derived from extensive literature on 1,3,4-oxadiazole synthesis, pyrrolidine functionalization, and heterocyclic amine coupling strategies, ensuring a comprehensive and authoritative guide for researchers and practitioners in medicinal chemistry and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, as well as catalysts to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The dihydrochloride salt form of the target compound enhances solubility compared to neutral analogs like compound 7a . The presence of a pyrrolidine ring may improve metabolic stability relative to benzamide derivatives (e.g., compounds) .
- Thioether-linked benzamides () show broader therapeutic applications, including antiviral and antiplatelet effects .
Mechanistic and Pharmacological Insights
- Tubulin Inhibition : Compound 7a () and related 1,3,4-oxadiazoles bind to tubulin’s colchicine site, disrupting microtubule assembly . The target compound’s ethyl-pyrrolidine group may alter binding affinity compared to 7a’s trifluoromethylbenzyl group.
- Antiviral Potential: compounds target viral proteases or platelet aggregation pathways, suggesting the oxadiazole-thioether motif is critical for multitarget activity .
Biological Activity
4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring and an oxadiazole moiety, which are significant in various pharmacological applications. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 226.28 g/mol. The IUPAC name is 4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4O2 |
| Molecular Weight | 226.28 g/mol |
| IUPAC Name | 4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol |
| InChI | InChI=1S/C10H18N4O2/c1-3... |
| SMILES | CCN(CC1=NN=C(O1)C)C2CNCC2O |
Synthesis
The synthesis of this compound typically involves multiple steps starting with the preparation of the 1,3,4-oxadiazole ring through cyclization reactions under acidic or basic conditions. The use of high-throughput screening techniques is often employed to optimize yields and purities in industrial settings.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. The mechanism often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains and fungi .
Anticancer Activity
The anticancer potential of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride has been explored in several studies. The compound's mechanism may involve inducing apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. For example, studies on similar oxadiazole derivatives have demonstrated their ability to inhibit cancer cell growth through targeted interactions with specific receptors or enzymes involved in tumor progression .
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications to the oxadiazole ring or the pyrrolidine structure can significantly impact its efficacy and selectivity against various biological targets. Understanding these relationships helps in designing more potent derivatives for therapeutic applications.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Antimicrobial Efficacy : A study on oxadiazole derivatives demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The most active compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Line Testing : In vitro studies on cancer cell lines have shown that certain derivatives can significantly reduce cell viability and induce apoptosis. For example, compounds with specific substitutions on the oxadiazole ring exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
